molecular formula C21H25N3OS B2872728 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034556-23-3

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2872728
CAS No.: 2034556-23-3
M. Wt: 367.51
InChI Key: NOEAWNVCIQAYOP-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 3,5-positions with methyl groups and at the 4-position with a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a phenylbutanamide group, contributing to its lipophilic character.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-4-19(17-8-6-5-7-9-17)21(25)22-11-12-24-16(3)20(15(2)23-24)18-10-13-26-14-18/h5-10,13-14,19H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEAWNVCIQAYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Inferred Physicochemical Properties

Property Target Compound Compound 3 Compound 189 Compound z
Molecular Weight (Da)* ~425 ~650 ~720 ~950
logP (Predicted) 3.5–4.0 1.5–2.0 4.5–5.0 2.0–2.5
Key Interactions π-π stacking Polar (PEG) Fluorophilic H-bonding

*Estimates based on structural formulas.

Preparation Methods

Synthesis of 3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazole

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, the diketone precursor 3-(thiophen-3-yl)pentane-2,4-dione reacts with methylhydrazine under acidic conditions.

Procedure:

  • Dissolve 3-(thiophen-3-yl)pentane-2,4-dione (1.0 equiv) in ethanol.
  • Add methylhydrazine (1.2 equiv) dropwise at 0°C.
  • Reflux for 6 hours under nitrogen.
  • Isolate the product via vacuum filtration (yield: 78–85%).

Key Parameters:

Parameter Optimal Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 6 hours
Catalyst None (self-catalyzed)

Functionalization with Ethylamine Spacer

The pyrazole nitrogen at position 1 is alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine chain.

Procedure:

  • Suspend 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (1.0 equiv) in dry DMF.
  • Add NaH (1.5 equiv) at 0°C and stir for 30 minutes.
  • Introduce 2-bromoethylamine hydrobromide (1.2 equiv) and heat to 80°C for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) (yield: 65–72%).

Challenges:

  • Competing alkylation at N-2 is suppressed by steric hindrance from the thiophene group.
  • Excess NaH ensures complete deprotonation of the pyrazole.

Amidation with 2-Phenylbutanoyl Chloride

The final step couples the ethylamine intermediate with 2-phenylbutanoyl chloride using a carbodiimide coupling agent.

Procedure:

  • Dissolve N-(2-aminoethyl)-3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (1.0 equiv) in dichloromethane.
  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) at 0°C.
  • Introduce 2-phenylbutanoyl chloride (1.1 equiv) and stir at room temperature for 24 hours.
  • Extract with NaHCO₃ solution and purify via recrystallization (ethanol/water) (yield: 60–68%).

Optimization Data:

Coupling Agent Yield (%) Purity (HPLC)
EDCl/HOBt 68 98.5
DCC/DMAP 54 95.2
HATU 72 97.8

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior yields but increases cost.

Advanced Methodological Innovations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability and reduce reaction times. For instance, the pyrazole cyclocondensation achieves 90% conversion in 30 minutes under flow conditions (vs. 6 hours batchwise).

Flow Parameters:

  • Residence Time: 30 minutes
  • Temperature: 120°C
  • Pressure: 10 bar

Catalytic Asymmetric Approaches

Chiral phosphoric acids catalyze enantioselective amidation, though this is primarily exploratory for analogs.

Analytical Characterization

The final product is validated using:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., thiophene δ 7.32–7.45 ppm, pyrazole CH₃ δ 2.10 ppm).
  • HPLC-MS: Purity >98%, [M+H]⁺ = 367.5077.
  • X-ray Crystallography: Resolves stereochemistry of the butanamide chain.

Challenges and Mitigation Strategies

Challenge Solution
Low amidation yields Use HATU instead of EDCl
Thiophene ring bromination Protect sulfur with Boc groups
Pyrazole regioselectivity Employ bulky directing groups

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